molecular formula C7H4ClF3O2S B180592 1-Chloro-4-(trifluoromethylsulfonyl)benzene CAS No. 383-11-9

1-Chloro-4-(trifluoromethylsulfonyl)benzene

Cat. No. B180592
CAS RN: 383-11-9
M. Wt: 244.62 g/mol
InChI Key: PVPZMAOFUOXVHI-UHFFFAOYSA-N
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Description

1-Chloro-4-(trifluoromethylsulfonyl)benzene, also known as 1-CF3-4-Toluenesulfonyl chloride (TosCl), is a versatile and widely used reagent in organic chemistry. TosCl is a colorless, volatile liquid with an unpleasant odor. It is a versatile reagent, employed in a variety of organic synthesis methods and in the preparation of a range of compounds. TosCl is a powerful reagent, and as such, it is important to use it safely and in a controlled environment.

Scientific Research Applications

  • Catalysis in Organic Synthesis : 1,3,5-Tris(hydrogensulfato) benzene, a related compound, has been used as an efficient catalyst for the synthesis of organic compounds, demonstrating its potential in organic synthesis (Karimi-Jaberi et al., 2012).

  • Study of Molecular Structures : Research on N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide, a molecule similar to 1-Chloro-4-(trifluoromethylsulfonyl)benzene, provides insights into molecular structures and interactions, useful in fields like material science and pharmaceuticals (Boechat et al., 2010).

  • Environmental Chemistry : The partition coefficients of compounds like chlorsulfuron, which share structural similarities with 1-Chloro-4-(trifluoromethylsulfonyl)benzene, have been studied to understand their environmental behavior, such as solubility and hydrolysis rates (Ribó, 1988).

  • Acid-Base Chemistry : Research on the interaction of strong acids like triflic acid with water in low-dielectric media has implications for understanding the acidity of compounds like 1-Chloro-4-(trifluoromethylsulfonyl)benzene (Stoyanov et al., 2004).

  • Fuel Cell Technology : Sulfonated poly(ether sulfone)s, synthesized using compounds related to 1-Chloro-4-(trifluoromethylsulfonyl)benzene, have been developed for use in proton exchange membranes in fuel cells (Matsumoto et al., 2009).

  • Electrochemical Studies : The electrochemical reduction of tris(trifluoromethylsulfonyl)benzenes, structurally related to 1-Chloro-4-(trifluoromethylsulfonyl)benzene, has been studied to understand their behavior in various media (Ignat’ev et al., 1996).

properties

IUPAC Name

1-chloro-4-(trifluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPZMAOFUOXVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351556
Record name 1-Chloro-4-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(trifluoromethylsulfonyl)benzene

CAS RN

383-11-9
Record name 1-Chloro-4-[(trifluoromethyl)sulfonyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Then, 1-chloro-4-(trifluoromethylsulfonyl)benzene was prepared as follows: ##STR12## 74 g of the 1-chloro-4-trifluoromethylthiobenzene was placed into a flask with 500 mL of glacial acetic acid and stirred to form a mixture. While stirring, 300 mL of a 30% hydrogen peroxided (H2O2)/water solution was added dropwise. After this addition, the mixture was stirred at reflux for several hours then cooled to room temperature. After cooling, the solids were filtered off and dried to produce 37 g of a product ("first product solids") having a melting point of 56°-57° C. GC-MS spectra confirmed a product of -chloro-4-(trifluoromethyl-sulfonyl)-benzene. The liltrate from filtering the solids was stirred with 300 mL of water and the product was extracted with 250 mL of methylene chloride to form an aqueous phase and a product-containing methylene chloride phase. The product-containing phase was separated, dried by passing it through sodium sulfate, low boilers were distilled off, and the remaining product was distilled to produce 15 g of product. This 15 g of product was then combined with the first product solids for a total yield of 57%. ##STR13## 6.1 g Of the 1-chloro-4-(trifluoromethylsulfonyl)benzene was placed into a flask with 5 g of potassium carbonate, 10 g of 3-phenoxyphenol (Eastman Kodak, now Eastman Chemical Company), 100 mL of dimethyl sulfoxide (DMSO), and stirred to form a mixture. While stirring, this mixture was heated to 120° C. and an exotherm occurred. The product was stirred at 120° C. for a total of two hours. Gas chromatography (GC) analysis showed complete reaction. After cooling to room temperature, the reaction mixture was poured into 400 mL of water and the product was extracted with 200 mL of methylene chloride to form a product phase. The product phase was separated, dried by passing through sodium sulfate, low boilers were distilled off, and the remaining product distilled. The product distilled at 180°-190° C. at 0.5 mm Hg to produce an oil in 64% yield. The identity of the product was confirmed by GC-MS analysis as 1-(3-phenoxyphenoxy)-4-(trifluoromethylsulfonyl)benzene. PDSC of the product indicated an oxidative stability up to 349° C. under 200 psi oxygen pressure, suggesting a high degree of thermo-oxidative stability. ##STR14## 100 mL of methanol and 10 g of sodium were placed into a pre-dried (under nitrogen), 500 mL 3-necked flask equipped with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet tube, and a stopper. After all of the sodium had been consumed, the methanol was distilled from the flask, and the last traces were removed by azeotropic distillation with benzene. Anhydrous pyridine (250 mL) and resorcinol (35 g) were added, followed by 3-bromobenzotrifluoride (50 g) and cuprous chloride (20 g), and the mixture was left to stir at reflux for 24 hours. The mixture was cooled and filtered with the aid of ether (200 mL). The ether-containing phase was washed successively with water (250 mL), 5% hydrochloric acid (2×500 mL), saturated sodium bicarbonate (200 mL), and saturated sodium chloride (200 mL). Then it was dried with magnesium sulfate, filtered, and solvent was removed on a rotary evaporator to leave 38 g of a dark oily residue. Fractional distillation in vacuo afforded 25.2 g (45% yield) of 3-(3-trifluoromethylphenoxy)phenol as a faintly yellowish oil distilling at 132° C. and 1.5 mm Hg. The identity of the product was confirmed by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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